2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS No.: 846026-36-6
Cat. No.: VC6565762
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 846026-36-6 |
|---|---|
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 343.4 |
| IUPAC Name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H17N3O3S/c21-14(18-8-11-4-3-7-22-11)9-24-17-16-15(19-10-20-17)12-5-1-2-6-13(12)23-16/h1-2,5-6,10-11H,3-4,7-9H2,(H,18,21) |
| Standard InChI Key | DCJIBRWHLNNAIJ-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Introduction
The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a heterocyclic derivative with potential applications in medicinal chemistry. This molecule combines the benzofuro[3,2-d]pyrimidine scaffold with a thioacetamide group and a tetrahydrofuran (THF) moiety, suggesting diverse biological and chemical activity. The compound's structure and functional groups make it a candidate for drug discovery, particularly in antimicrobial, anticancer, or enzyme inhibition studies.
Structural Features
Molecular Formula: C16H17N3O3S
Molecular Weight: Approximately 331.39 g/mol
The structure consists of:
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Benzofuro[3,2-d]pyrimidine Core: A fused aromatic system that combines benzofuran and pyrimidine rings, known for its bioactivity.
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Thioacetamide Group: A sulfur-containing functional group attached to the pyrimidine ring.
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Tetrahydrofuran (THF) Substituent: A cyclic ether moiety tethered to the acetamide group, which enhances solubility and potential pharmacokinetics.
Synthesis Pathway
While specific synthesis protocols for this compound are not readily available in the literature, similar heterocyclic compounds are synthesized using multi-step reactions involving:
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Formation of the Benzofuro[3,2-d]pyrimidine Core: Typically achieved through cyclization reactions starting from benzofuran derivatives and nitrogen-containing precursors.
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Thioetherification: Introduction of the sulfur atom via nucleophilic substitution or thiol addition.
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Amidation Process: Coupling with tetrahydrofuran-based amines to form the final acetamide derivative.
Potential Biological Activity
Heterocyclic compounds like this exhibit a range of biological activities due to their structural diversity and ability to interact with biological targets.
4.1 Antimicrobial Activity
Compounds containing benzofuro[3,2-d]pyrimidine scaffolds have shown antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The sulfur atom in the thioacetamide group may enhance interaction with microbial enzymes.
4.2 Anticancer Potential
The benzofuran and pyrimidine moieties are known to inhibit cancer cell proliferation by targeting kinases or DNA-interacting proteins.
4.3 Enzyme Inhibition
The compound's heterocyclic nature suggests potential as an inhibitor of enzymes like tyrosine kinases or polymerases due to its planar aromatic system and hydrogen bond donors/acceptors.
Characterization Techniques
To confirm the structure and purity of such compounds, the following analytical methods are typically employed:
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Nuclear Magnetic Resonance (NMR): For proton (H) and carbon (C) spectra to elucidate structural details.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretch for acetamide).
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Mass Spectrometry (MS): For molecular weight determination.
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Elemental Analysis: To verify the compound's composition.
Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | ~331.39 g/mol |
| Key Functional Groups | Benzofuro[3,2-d]pyrimidine, Thioacetamide |
| Solubility | Likely soluble in polar organic solvents |
| Biological Activity (Predicted) | Antimicrobial, Anticancer |
| Analytical Methods | NMR, IR, MS |
Research Implications
The unique combination of functional groups in this compound makes it a promising candidate for further research:
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Drug Discovery: Screening against various biological targets to determine efficacy.
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Structure-Activity Relationship (SAR): Modifying substituents on the benzofuro[3,2-d]pyrimidine core to optimize potency.
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Docking Studies: Computational modeling to predict interactions with enzymes or receptors.
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